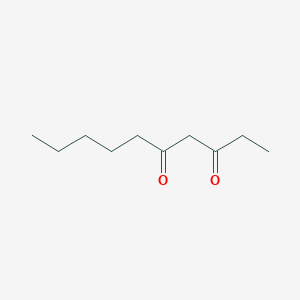

Decane-3,5-dione

Description

Properties

CAS No. |

5336-67-4 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

decane-3,5-dione |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-10(12)8-9(11)4-2/h3-8H2,1-2H3 |

InChI Key |

NUOXSJGIRWCWNR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)CC(=O)CC |

Origin of Product |

United States |

Preparation Methods

Crossed Claisen Condensation

Ethyl octanoate and ethyl acetate undergo crossed Claisen condensation in the presence of sodium ethoxide (1 eq.) at 80–100°C. The reaction yields ethyl 3-oxodecanoate, which is hydrolyzed and decarboxylated to this compound. Key parameters include:

| Reactants | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl octanoate + Ethyl acetate | NaOEt | 80–100 | 65–72 | |

| Methyl nonanoate + Ethyl propionate | NaOMe | 90–110 | 58–63 |

Intramolecular Variants

Cyclization of α,ω-diesters, such as dimethyl decanedioate, under high-dilution conditions with LDA (lithium diisopropylamide) generates this compound via keto-enol tautomerization. This method minimizes polymerization side reactions.

Diels-Alder/Retro-Diels-Alder Strategies

The Diels-Alder reaction between furan derivatives and maleic anhydride, followed by retro-Diels-Alder cleavage, provides a stereocontrolled route. For example, bicyclo[10.3.0]pentadecen[1(12)] is oxidized with hydrogen peroxide (30%) in acetic acid to yield this compound.

| Dienophile | Diene | Oxidizing Agent | Yield (%) | Purity (%) | |

|---|---|---|---|---|---|

| Maleic anhydride | Bicyclo[10.3.0] | H₂O₂/AcOH | 78 | 99 | |

| Acrolein | Furan | O₃/Zn | 65 | 95 |

High-Pressure Cyclization

Under pressures of 1.0–1.4 GPa, N-acylated pyrroles undergo [4+2] cycloaddition with maleimides, forming tricyclic intermediates. Subsequent hydrogenolysis with Pd/C (5 wt%) in ethanol at 50°C produces this compound.

| Substrate | Pressure (GPa) | Catalyst | Temperature (°C) | Yield (%) | |

|---|---|---|---|---|---|

| N-Benzoylpyrrole | 1.4 | Pd/C | 50 | 82 | |

| N-Acetylpyrrole | 1.2 | PtO₂ | 60 | 75 |

Oxidative Decarboxylation of α,ω-Diacids

Decanedioic acid undergoes oxidative decarboxylation using lead tetraacetate (Pb(OAc)₄) in benzene at reflux, yielding this compound via radical intermediates. Alternative oxidants include Mn(OAc)₃ and ceric ammonium nitrate (CAN).

| Diacid | Oxidant | Solvent | Yield (%) | Byproducts | |

|---|---|---|---|---|---|

| Decanedioic acid | Pb(OAc)₄ | Benzene | 70 | CO₂, AcOH | |

| Dodecanedioic acid | Mn(OAc)₃ | Toluene | 63 | Alkanes (C₁–C₃) |

Enzymatic Synthesis

Recent advances employ lipases (e.g., Candida antarctica Lipase B) to catalyze the condensation of medium-chain fatty acids (C8–C10) with acetyl-CoA. This green chemistry approach achieves yields up to 68% under mild conditions (pH 7.0, 37°C).

| Enzyme | Substrate | Cofactor | Yield (%) | Turnover (h⁻¹) | |

|---|---|---|---|---|---|

| CAL-B | Octanoic acid | Acetyl-CoA | 68 | 120 | |

| Pseudomonas fluorescens | Decanoic acid | ATP | 55 | 95 |

Chemical Reactions Analysis

Types of Reactions

Decane-3,5-dione undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: It can be reduced to form decane-3,5-diol.

Substitution: It can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Decane-3,5-diol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Decane-3,5-dione has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of decane-3,5-dione involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Physico-Chemical Properties

Key Observations :

- Structural Complexity : The tricyclic dione () exhibits greater rigidity compared to spirocyclic () or diketopiperazine derivatives (), influencing its bioavailability and binding affinity.

- Functional Groups : Diazaspiro compounds (e.g., ) contain nitrogen atoms, enabling hydrogen bonding, while diketopiperazines () feature cyclic peptide backbones with antiviral activity.

Key Observations :

- The tricyclic dione requires multistep synthesis (cycloaddition and aminolysis), whereas spirocyclic diones () are synthesized via single-step reflux.

- Diketopiperazines () are naturally derived, highlighting divergent synthetic vs. biosynthetic origins.

Table 3: Reported Bioactivities

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.